

"Acetic acid, (acetylthio)-" synonyms and trade names

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetic acid, (acetylthio)-*

Cat. No.: *B015806*

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In-Depth Technical Guide: Acetic Acid, (acetylthio)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, (acetylthio)-, also known as S-Acetylthioacetic acid, is a chemical compound with the CAS number 1190-93-8. It belongs to the family of thioacetic acid derivatives and serves as a key reagent in organic synthesis. This guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications, with a focus on its relevance to research and drug development.

Nomenclature and Identification

Synonyms

- S-Acetylthioacetic acid
- Acetylthioglycolic acid
- 2-(Acetylthio)acetic acid
- Mercapto-acetic acid acetate

Trade Names

"**Acetic acid, (acetylthio)-**" is primarily supplied by chemical manufacturers and is not typically marketed under specific trade names. It is commonly listed in chemical catalogs under its various synonyms.

Physicochemical Properties

A summary of the key quantitative data for **Acetic acid, (acetylthio)-** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ O ₃ S	[1]
Molecular Weight	134.15 g/mol	[2]
CAS Number	1190-93-8	[1]
Boiling Point	251 °C	[3]
158-159 °C		
Refractive Index	1.4902 (at 20°C)	[3]
Flash Point	106 °C	[3]
Density	1.298 g/mL (at 25 °C)	[2]

Note: Specific melting point and detailed solubility data are not readily available in the searched literature.

Synthesis

The synthesis of S-Acetylthioacetic acid can be achieved via the nucleophilic substitution of a haloacetic acid with a thioacetate salt. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of S-Acetylthioacetic Acid

Materials:

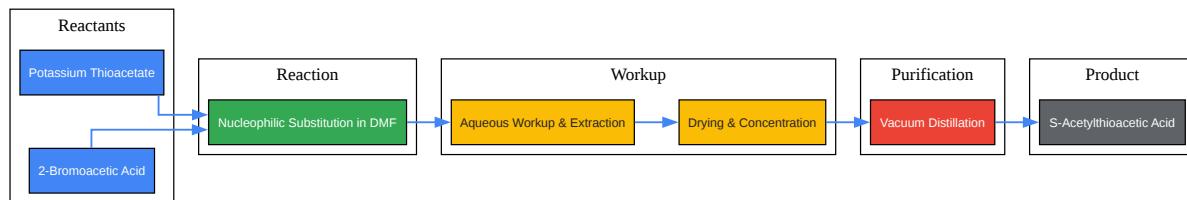
- 2-Bromoacetic acid
- Potassium thioacetate
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Anhydrous magnesium sulfate
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoacetic acid (1.0 equivalent) in anhydrous DMF.
- Add potassium thioacetate (1.1 equivalents) to the solution in portions at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
- Separate the aqueous layer and extract it twice more with diethyl ether.
- Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude S-Acetylthioacetic acid.
- The crude product can be further purified by vacuum distillation.

Safety Precautions: 2-Bromoacetic acid is corrosive and toxic. Potassium thioacetate has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of S-Acetylthioacetic acid.

Applications in Research and Drug Development

While direct applications of "Acetic acid, (acetylthio)-" are not extensively documented, its primary utility lies in its role as a precursor and a thiolating agent, often in a protected form.

Thiolation of Biomolecules

A significant application of S-Acetylthioacetic acid chemistry is in bioconjugation. The N-hydroxysuccinimide (NHS) ester derivative, N-Succinimidyl-S-acetylthioacetate (SATA), is a widely used reagent for introducing protected sulfhydryl groups into proteins and other amine-containing biomolecules.[4][5][6][7] The acetyl group serves as a protecting group for the thiol, which can be deprotected under mild conditions using hydroxylamine. This allows for the controlled formation of disulfide bonds or the conjugation of other molecules to the newly introduced thiol group.

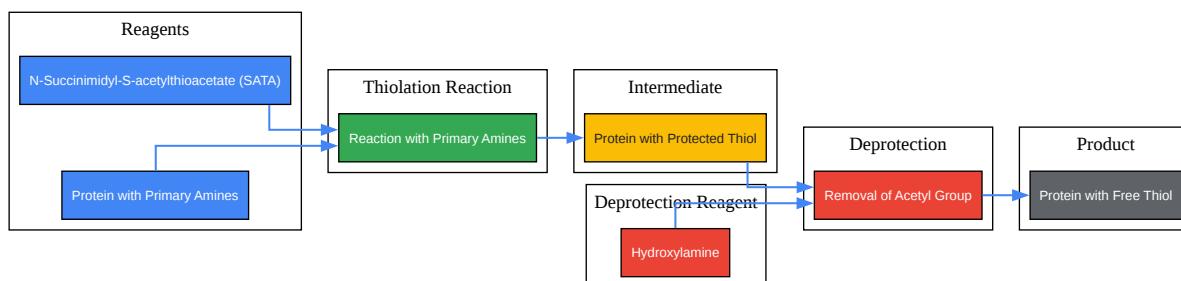
Role in Organic Synthesis

S-Acetylthioacetic acid can serve as a building block in organic synthesis. The thioester functionality can undergo various transformations, and the carboxylic acid group provides a handle for further derivatization. For instance, it is a key intermediate in the synthesis of some pharmaceuticals.

Signaling Pathways and Logical Relationships

Currently, there is no available literature suggesting a direct role for "**Acetic acid, (acetylthio)-**" in specific biological signaling pathways. Its significance is primarily as a synthetic tool in chemical biology and medicinal chemistry. The logical relationship of its most prominent application is depicted in the workflow for protein thiolation.

Protein Thiolation Workflow



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Caption: Workflow for protein thiolation using a derivative of S-Acetylthioacetic acid.

Conclusion

"**Acetic acid, (acetylthio)-**" is a valuable reagent in organic and medicinal chemistry. While it may not have extensive direct applications, its role as a precursor, particularly for thiolating agents like SATA, is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties and synthetic utility. Further

research into the applications of this compound and its derivatives could unveil new opportunities in bioconjugation and materials science.

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- To cite this document: BenchChem. ["Acetic acid, (acetylthio)-" synonyms and trade names]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015806#acetic-acid-acetylthio-synonyms-and-trade-names>

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